The Definitive Guide to the Physicochemical Characterization of BI-9564 (CAS 1119450-22-4): A Selective BRD9/7 Bromodomain Inhibitor
The Definitive Guide to the Physicochemical Characterization of BI-9564 (CAS 1119450-22-4): A Selective BRD9/7 Bromodomain Inhibitor
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Unveiling BI-9564
In the landscape of epigenetic modulators, the emergence of potent and selective chemical probes is paramount to unraveling complex biological pathways and validating novel drug targets. BI-9564 (CAS 1119450-22-4) has distinguished itself as a critical tool for interrogating the function of the bromodomain-containing proteins BRD9 and BRD7, components of the human SWI/SNF chromatin remodeling complex.[1][2] Developed through a collaborative effort between Boehringer Ingelheim and the Structural Genomics Consortium, this cell-permeable pyridinone derivative was engineered via structure-based design to exhibit high affinity for BRD9 and, to a lesser extent, its close homolog BRD7, while maintaining remarkable selectivity against the broader bromodomain family, particularly the BET subfamily.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the essential characterization data for BI-9564. Moving beyond a simple recitation of facts, this document elucidates the causality behind the experimental methodologies, offering field-proven insights into the validation of a high-quality chemical probe. The subsequent sections will detail the structural elucidation, physicochemical properties, and binding affinity profile of BI-9564, presenting the data in a clear and accessible format for researchers in drug discovery and chemical biology.
Structural Elucidation and Physicochemical Properties
The unambiguous determination of a compound's structure and its fundamental physicochemical properties forms the bedrock of its utility as a research tool. For BI-9564, a suite of standard and advanced analytical techniques was employed to confirm its identity and purity.
Chemical Identity
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Systematic Name: 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
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Molecular Formula: C₂₀H₂₃N₃O₃
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Molecular Weight: 353.41 g/mol
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CAS Number: 1119450-22-4
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₃ | |
| Molecular Weight | 353.41 | |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: 2 mg/mL (warmed) | [4] |
Spectroscopic and Chromatographic Characterization
The structural integrity and purity of BI-9564 were rigorously assessed using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of BI-9564 is typically determined by reverse-phase HPLC, a cornerstone technique for separating and quantifying components in a mixture.
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Instrumentation: An HPLC system equipped with a UV detector is required.
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Column: A C18 reverse-phase column is a standard choice for small molecules of this polarity.
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Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.
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Detection: UV absorbance is monitored at a wavelength where the chromophore of BI-9564 exhibits significant absorbance.
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Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks. Commercial sources often report a purity of ≥97%.[4]
Note: While specific chromatograms are not publicly available, the primary literature confirms purity assessment by HPLC. For rigorous studies, it is imperative to independently verify the purity of each batch of the compound.
Target Engagement and Selectivity Profile
A defining characteristic of a high-quality chemical probe is its well-defined target engagement and selectivity. The interaction of BI-9564 with its primary targets, BRD9 and BRD7, has been extensively characterized using biophysical and biochemical assays.
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantifying the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
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Instrumentation: A sensitive isothermal titration calorimeter is used.
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Sample Preparation: Purified BRD9 or BRD7 protein is placed in the sample cell, and a solution of BI-9564 is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.
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Titration: A series of small injections of the BI-9564 solution into the protein solution is performed.
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Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
| Target | Kd (nM) | Assay |
| BRD9 | 14 | ITC[2] |
| BRD7 | 239 | ITC[2] |
| CECR2 | 258 | ITC[5] |
The ITC data reveals a significantly higher affinity of BI-9564 for BRD9 over BRD7, providing a basis for its use in distinguishing the functions of these two closely related proteins.
In Vitro Inhibitory Activity by AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the inhibition of protein-protein interactions. In the context of BI-9564, it measures the compound's ability to disrupt the interaction between the bromodomain and an acetylated histone peptide.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow of the AlphaScreen assay for measuring BI-9564 inhibitory activity.
| Target | IC₅₀ (nM) | Assay |
| BRD9 | 75 | AlphaScreen[2] |
| BRD7 | 3410 | AlphaScreen[2] |
| BET Family | >100,000 | AlphaScreen[5] |
The IC₅₀ values obtained from the AlphaScreen assay corroborate the high potency and selectivity of BI-9564 for BRD9.
Cellular Target Engagement by Fluorescence Recovery After Photobleaching (FRAP)
To confirm that BI-9564 engages its targets in a cellular context, FRAP assays are performed. This technique measures the mobility of a fluorescently tagged protein in living cells. Inhibition of the bromodomain's interaction with chromatin by BI-9564 is expected to increase the protein's mobility, leading to faster fluorescence recovery after photobleaching.
Experimental Protocol: FRAP Assay
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Cell Culture and Transfection: Cells are cultured and transfected with a plasmid encoding a GFP-tagged bromodomain (e.g., GFP-BRD9).
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Compound Treatment: Cells are treated with various concentrations of BI-9564 or a vehicle control.
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Photobleaching: A high-intensity laser is used to bleach the fluorescence in a defined region of interest within the nucleus.
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Fluorescence Recovery: The rate of fluorescence recovery in the bleached region is monitored over time using a low-intensity laser.
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Data Analysis: The recovery curves are analyzed to determine the mobile fraction and the half-time of recovery, which are indicative of target engagement.
BI-9564 has been shown to effectively engage BRD9 and BRD7 in cells at sub-micromolar and low-micromolar concentrations, respectively.[2]
Structural Biology: The Molecular Basis of Selectivity
The co-crystal structures of BI-9564 in complex with the bromodomains of BRD9 (PDB ID: 5F1H) and BRD7 (PDB ID: 5MQ1) provide invaluable atomic-level insights into its binding mode and the determinants of its selectivity.[5][6]
Key Structural Features:
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Binding Mode: The pyridinone core of BI-9564 occupies the acetyl-lysine binding pocket of the bromodomain.
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Hydrogen Bonding: A critical hydrogen bond is formed between the carbonyl oxygen of the pyridinone and the side chain of a conserved asparagine residue within the binding pocket.
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Selectivity: Subtle differences in the amino acid residues lining the binding pockets of BRD9 and BRD7, as well as variations in the flexibility of certain loops, are thought to contribute to the observed selectivity of BI-9564.
Signaling Pathway: Role of BRD9 in Chromatin Remodeling
Caption: Simplified signaling pathway illustrating the role of BRD9 and its inhibition by BI-9564.
Conclusion and Future Directions
BI-9564 stands as a well-characterized and highly selective chemical probe for the BRD9 and BRD7 bromodomains. Its thorough physicochemical and biological profiling, underpinned by robust experimental data, provides a high degree of confidence in its use for target validation and exploration of SWI/SNF complex biology. The detailed characterization data presented in this guide serves as a blueprint for the rigorous validation expected of chemical probes and empowers researchers to employ BI-9564 effectively in their studies. Future investigations will likely focus on leveraging this tool to further dissect the specific roles of BRD9 and BRD7 in health and disease, potentially paving the way for novel therapeutic strategies.
References
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Diaz-Saez, L., Martin, L.J., Panagakou, I., Picaud, S., Krojer, T., von Delft, F., Knapp, S., Arrowsmith, C.H., Edwards, A.M., Bountra, C. (2018). Crystal structure of the BRD7 bromodomain in complex with BI-9564. RCSB Protein Data Bank. [Link]
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opnMe by Boehringer Ingelheim. BRD9 inhibitor | BI-9564. [Link]
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Martin, L.J., Koegl, M., Bader, G., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4462–4475. [Link]
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Structural Genomics Consortium. BI-9564 A chemical probe for BRD9 and BRD7. [Link]
Sources
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. parlorcityfurniture.com [parlorcityfurniture.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. wwPDB: pdb_00005mq1 [wwpdb.org]
![Chemical reaction scheme showing Methyl 2-aminobenzoate reacting with 2-Bromobutanoyl chloride in the presence of Triethylamine and Dichloromethane to yield Methyl 2-[(2-bromobutanoyl)amino]benzoate and Triethylamine hydrochloride.](https://i.imgur.com/8Yv7JjG.png)
